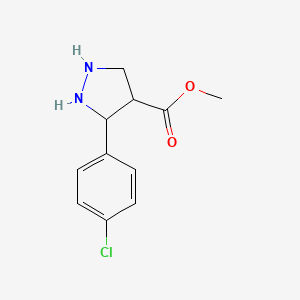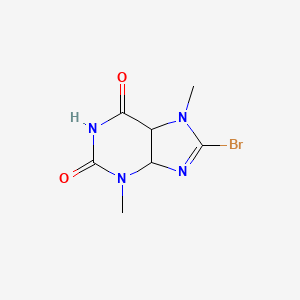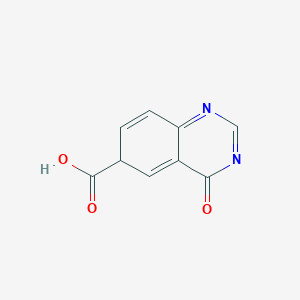![molecular formula C16H27N2O6- B12360720 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate](/img/structure/B12360720.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid is a compound with the molecular formula C16H28N2O6. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Métodos De Preparación
The synthesis of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid typically involves the protection of the amine groups on the piperidine ring with Boc groups. One common synthetic route includes the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include TFA for deprotection, sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include free amines, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .
Comparación Con Compuestos Similares
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-1-Boc-piperidine: This compound has a single Boc-protected amine group and is used in similar applications as a protecting group in organic synthesis.
1-Boc-piperidine-4-carboxaldehyde: This compound contains a Boc-protected amine and an aldehyde group, making it useful in the synthesis of various heterocyclic compounds.
3-(Boc-amino)piperidine: This compound has a Boc-protected amine group at the 3-position of the piperidine ring and is used in the synthesis of pharmaceuticals and other biologically active molecules.
The uniqueness of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid lies in its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications .
Propiedades
Fórmula molecular |
C16H27N2O6- |
|---|---|
Peso molecular |
343.40 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20)/p-1 |
Clave InChI |
AFEAWYLBSVKOAY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)




![2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12360708.png)
![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
![trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12360722.png)


